molecular formula C15H14N2O5S B390398 4-{[3-(AMINOSULFONYL)-4-METHYLBENZOYL]AMINO}BENZOIC ACID

4-{[3-(AMINOSULFONYL)-4-METHYLBENZOYL]AMINO}BENZOIC ACID

Cat. No.: B390398
M. Wt: 334.3g/mol
InChI Key: ZBSGKRHZSNIGAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[3-(AMINOSULFONYL)-4-METHYLBENZOYL]AMINO}BENZOIC ACID is a complex organic compound with a unique structure that includes a benzoic acid moiety and a sulfamoylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(AMINOSULFONYL)-4-METHYLBENZOYL]AMINO}BENZOIC ACID typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-methyl-3-sulfamoylbenzoic acid with 4-aminobenzoic acid under specific conditions to form the desired product. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine, in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated systems and continuous flow reactors to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-{[3-(AMINOSULFONYL)-4-METHYLBENZOYL]AMINO}BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfamoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

4-{[3-(AMINOSULFONYL)-4-METHYLBENZOYL]AMINO}BENZOIC ACID has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[3-(AMINOSULFONYL)-4-METHYLBENZOYL]AMINO}BENZOIC ACID involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzoic acid: A simpler analog with similar structural features but lacking the sulfamoyl group.

    4-Methylbenzoic acid: Another analog with a methyl group but without the sulfamoyl and amino groups.

Uniqueness

4-{[3-(AMINOSULFONYL)-4-METHYLBENZOYL]AMINO}BENZOIC ACID is unique due to the presence of both the sulfamoyl and amino groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with simpler analogs .

Properties

Molecular Formula

C15H14N2O5S

Molecular Weight

334.3g/mol

IUPAC Name

4-[(4-methyl-3-sulfamoylbenzoyl)amino]benzoic acid

InChI

InChI=1S/C15H14N2O5S/c1-9-2-3-11(8-13(9)23(16,21)22)14(18)17-12-6-4-10(5-7-12)15(19)20/h2-8H,1H3,(H,17,18)(H,19,20)(H2,16,21,22)

InChI Key

ZBSGKRHZSNIGAJ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)O)S(=O)(=O)N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)O)S(=O)(=O)N

Origin of Product

United States

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